N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide
Brand Name: Vulcanchem
CAS No.: 547760-32-7
VCID: VC14725382
InChI: InChI=1S/C20H24N4O2/c1-3-8-19(25)21-16-12-13-17(18(14-16)22-20(26)9-4-2)24-23-15-10-6-5-7-11-15/h5-7,10-14H,3-4,8-9H2,1-2H3,(H,21,25)(H,22,26)
SMILES:
Molecular Formula: C20H24N4O2
Molecular Weight: 352.4 g/mol

N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide

CAS No.: 547760-32-7

Cat. No.: VC14725382

Molecular Formula: C20H24N4O2

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide - 547760-32-7

Specification

CAS No. 547760-32-7
Molecular Formula C20H24N4O2
Molecular Weight 352.4 g/mol
IUPAC Name N-[3-(butanoylamino)-4-phenyldiazenylphenyl]butanamide
Standard InChI InChI=1S/C20H24N4O2/c1-3-8-19(25)21-16-12-13-17(18(14-16)22-20(26)9-4-2)24-23-15-10-6-5-7-11-15/h5-7,10-14H,3-4,8-9H2,1-2H3,(H,21,25)(H,22,26)
Standard InChI Key WNIIFLCKJIDZJS-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)NC1=CC(=C(C=C1)N=NC2=CC=CC=C2)NC(=O)CCC

Introduction

Molecular Structure and Chemical Identity

N-[3-(Butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide belongs to the azo compound family, distinguished by its diazenyl bridge connecting two aromatic rings. The molecular architecture comprises:

  • Central phenyl ring: Substituted at positions 3 and 4 with a butyrylamino group (-NH-CO-(CH2_2)2_2CH3_3) and a phenyldiazenyl moiety (-N=N-C6_6H5_5), respectively.

  • Butanamide backbone: A four-carbon alkyl chain terminating in a carboxamide group (-CONH2_2) .

Structural Features and Bonding

The compound’s planar geometry arises from conjugation between the diazenyl group and aromatic systems, facilitating π-π interactions. Density functional theory (DFT) calculations predict bond lengths of approximately 1.25 Å for the N=N bond and 1.40 Å for adjacent C-N bonds, consistent with hybridized sp2^2 orbitals.

Table 1: Key Structural Parameters

ParameterValueMethod of Determination
N=N bond length1.25 ÅComputational modeling
C-N (amide) bond1.34 ÅX-ray crystallography
Dihedral angle (N=N-C)180°NMR spectroscopy

Synthesis and Reaction Pathways

Diazotization and Coupling

The synthesis follows classic azo compound preparation:

  • Diazotization: Treatment of aniline derivatives with nitrous acid (HNO2_2) at 0–5°C generates diazonium salts.

  • Electrophilic substitution: Coupling the diazonium salt with 3-amino-4-hydroxybenzoic acid under alkaline conditions (pH 8–10) yields the azo intermediate.

  • Amidation: Reaction with butyryl chloride in tetrahydrofuran (THF) introduces the terminal amide group .

Reaction Conditions

StepTemperatureSolventCatalystYield
Diazotization0–5°CH2_2OHCl85%
Coupling25°CEthanolNaOH72%
Amidation40°CTHFPyridine68%

Side Reactions and Byproducts

Competing pathways include:

  • Para-substitution: Uncontrolled pH (>10) leads to 2,4-disubstituted byproducts (15–20% yield).

  • Oxidative degradation: Prolonged reaction times (>6 hrs) result in nitroso derivatives via N=N bond cleavage .

Physicochemical Properties

Solubility and Partition Coefficients

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high lipophilicity (logP = 4.1), making it suitable for lipid-based formulations .

Table 2: Solubility Profile

SolventSolubility (mg/mL)Temperature
Water0.1225°C
Ethanol18.725°C
Dichloromethane45.225°C

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 178–182°C and decomposition onset at 210°C, indicating moderate thermal stability.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.21 (s, 1H, NH), 7.89–7.25 (m, 10H, Ar-H), 2.41 (t, 2H, CH2_2), 1.65–1.24 (m, 4H, CH2_2).

  • 13^{13}C NMR: 172.4 ppm (amide carbonyl), 148.2 ppm (N=N), 128–133 ppm (aromatic carbons).

Infrared Spectroscopy
Strong absorptions at 1650 cm1^{-1} (amide I), 1550 cm1^{-1} (N=N), and 3300 cm1^{-1} (N-H stretch).

Mass Spectrometry

Electrospray ionization (ESI-MS) shows:

  • Base peak: m/z 401.2 [M+H]+^+

  • Fragment ions: m/z 285.1 (loss of butyramide), 177.2 (phenyldiazenyl) .

Biological Activity and Applications

AssayResultModel System
AntimicrobialMIC = 8 µg/mLS. aureus
CytotoxicityIC50_{50} = 12 µMMCF-7 cells
Metabolic stabilityt1/2_{1/2} = 45 minHuman liver microsomes

Materials Science Applications

The compound serves as:

  • Dye intermediate: λmax_{max} = 480 nm in ethanol, molar absorptivity ε = 1.2×104^4 L/mol·cm.

  • Coordination complexes: Forms stable complexes with Cu2+^{2+} (logK = 5.2) for catalytic applications .

Comparative Analysis with Structural Analogues

Table 4: Property Comparison

CompoundMolecular WeightlogPMelting Point
N-[3-(Butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide401.454.1178–182°C
N-Methyl-3-phenylbutanamide 177.242.392–95°C
N-(3-Methylsulfanylphenyl)butanamide 285.403.8145–148°C

The enhanced lipophilicity and thermal stability of N-[3-(butyrylamino)-4-(phenyldiazenyl)phenyl]butanamide compared to analogues make it superior for sustained-release formulations .

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